molecular formula C12H9AsBr2O2 B14315058 Bis(4-bromophenyl)arsinic acid CAS No. 113827-90-0

Bis(4-bromophenyl)arsinic acid

Cat. No.: B14315058
CAS No.: 113827-90-0
M. Wt: 419.93 g/mol
InChI Key: AQCQEASOONZMQK-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl)arsinic acid: is an organoarsenic compound characterized by the presence of two 4-bromophenyl groups attached to an arsenic atom, which is further bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-bromophenyl)arsinic acid typically involves the reaction of 4-bromophenylmagnesium bromide with arsenic trioxide, followed by hydrolysis. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(4-bromophenyl)arsinic acid can undergo oxidation reactions, where the arsenic atom is further oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form lower oxidation state arsenic compounds.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the bromine atoms on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Higher oxidation state arsenic compounds.

    Reduction: Lower oxidation state arsenic compounds.

    Substitution: Products where the bromine atoms are replaced by other functional groups.

Scientific Research Applications

Chemistry: Bis(4-bromophenyl)arsinic acid is used as a precursor in the synthesis of other organoarsenic compounds. It is also studied for its reactivity and potential use in various organic transformations.

Biology and Medicine: Research into the biological activity of this compound includes its potential use as an antimicrobial agent. Its effects on cellular processes and potential therapeutic applications are areas of ongoing investigation.

Industry: In industry, this compound may be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which bis(4-bromophenyl)arsinic acid exerts its effects involves the interaction of the arsenic atom with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and interference with cellular processes.

Comparison with Similar Compounds

    Bis(4-chlorophenyl)arsinic acid: Similar structure but with chlorine atoms instead of bromine.

    Bis(4-fluorophenyl)arsinic acid: Similar structure but with fluorine atoms instead of bromine.

    Bis(4-iodophenyl)arsinic acid: Similar structure but with iodine atoms instead of bromine.

Uniqueness: Bis(4-bromophenyl)arsinic acid is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. The bromine atoms can participate in specific chemical reactions that are not possible with other halogenated derivatives.

Properties

CAS No.

113827-90-0

Molecular Formula

C12H9AsBr2O2

Molecular Weight

419.93 g/mol

IUPAC Name

bis(4-bromophenyl)arsinic acid

InChI

InChI=1S/C12H9AsBr2O2/c14-11-5-1-9(2-6-11)13(16,17)10-3-7-12(15)8-4-10/h1-8H,(H,16,17)

InChI Key

AQCQEASOONZMQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[As](=O)(C2=CC=C(C=C2)Br)O)Br

Origin of Product

United States

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